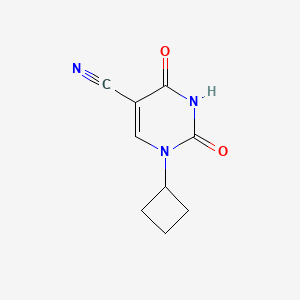
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
描述
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, also known as CDP-5-CN, is a cyclic organic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. CDP-5-CN is a derivative of pyrimidine, and its synthesis involves the reaction of 1-cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (CDP) with cyanogen bromide (CNBr). CDP-5-CN has been used to synthesize a variety of compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been studied, and it has been found to have a variety of potential applications in laboratory experiments.
作用机制
The mechanism of action of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied in detail. The reaction of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with cyanogen bromide (CNBr) involves a nucleophilic substitution reaction, in which the nitrogen atom of the 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile molecule is attacked by the bromide ion of the CNBr molecule. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a Lewis acid or a Brønsted acid. The reaction proceeds via a cycloaddition reaction, in which the nitrogen atom of the 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile molecule is attacked by the bromide ion of the CNBr molecule. The reaction then proceeds via a series of nucleophilic substitutions and eliminations, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antineoplastic activity. In addition, it has been found to inhibit the growth of bacteria and fungi, and to inhibit the activity of enzymes involved in the metabolism of drugs. Furthermore, it has been found to have an inhibitory effect on the growth of cancer cells.
实验室实验的优点和局限性
The use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, the reaction is relatively simple and can be carried out in a short period of time. However, the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several limitations. The reaction is sensitive to temperature and pH, and it is difficult to control the reaction conditions. In addition, the reaction produces a large amount of waste, which must be disposed of properly.
未来方向
There are a number of potential future directions for the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments. It could be used to synthesize a variety of compounds, such as drugs, dyes, and agrichemicals. In addition, it could be used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. Furthermore, it could be used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes. Finally, it could be used to study the biochemical and physiological effects of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, as well as its mechanism of action.
科学研究应用
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used to synthesize a variety of compounds, including drugs, dyes, and agrichemicals. In addition, it has been used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has also been used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes.
属性
IUPAC Name |
1-cyclobutyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-12(7-2-1-3-7)9(14)11-8(6)13/h5,7H,1-3H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWCRXRLQUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



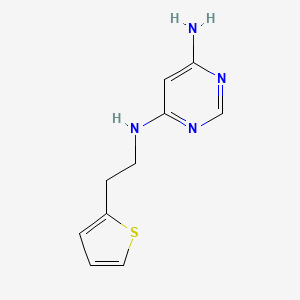
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
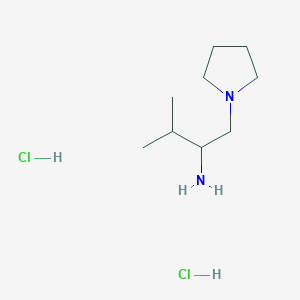
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

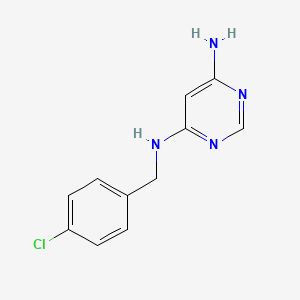
![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
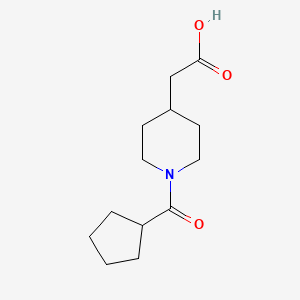
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)
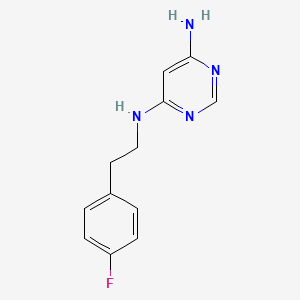
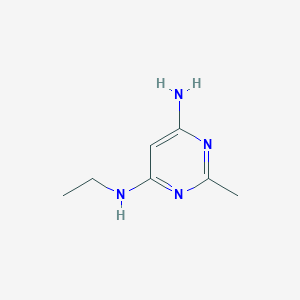


![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)